3-Fluoro-4-methylphenylacetonitrile

Vue d'ensemble

Description

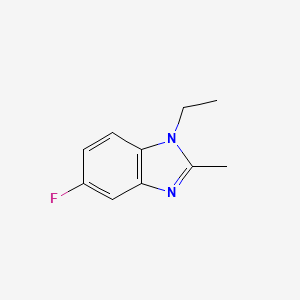

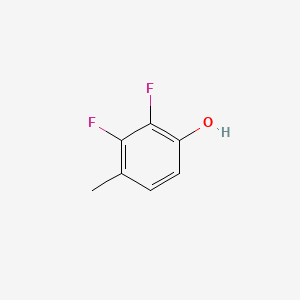

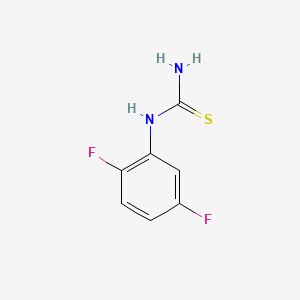

3-Fluoro-4-methylphenylacetonitrile is a chemical compound that is of interest in various fields such as pharmaceuticals, agrochemistry, and biotechnology due to the unique properties imparted by the fluorine atom. The presence of both a fluorine atom and a nitrile group in its structure suggests that it may have distinctive reactivity and biological activity, which can be leveraged in the synthesis of more complex molecules or as a potential pharmacophore in drug design .

Synthesis Analysis

The synthesis of 3-fluoro-4-methylphenylacetonitrile has been achieved using ortho-toluidine as a starting material. The process involves a sequence of reactions including nitrification, diazotization, fluorination, reductive, and oxidation reactions. This synthesis route has been reported to have a good yield of 48% and is considered to be easy to control, which is advantageous for the development and production of new compounds, particularly in the field of pesticides .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-fluoro-4-methylphenylacetonitrile is not detailed in the provided papers, related compounds with fluorine substitutions on the aromatic ring have been studied. For instance, compounds with similar structures have been characterized using X-ray crystallography, revealing details about their crystalline forms and molecular geometries . These studies are essential for understanding the molecular interactions and properties that could influence the behavior of 3-fluoro-4-methylphenylacetonitrile.

Chemical Reactions Analysis

The reactivity of fluorinated phenylacetonitriles can be quite unique, as demonstrated by the unexpected reactivity of a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which underwent a reaction leading to the loss of fluorine atoms and the formation of a trimeric impurity . This highlights the potential for unusual chemical behavior in fluorinated nitriles, which could be relevant for the reactivity of 3-fluoro-4-methylphenylacetonitrile in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of the fluorine atom, which can affect their reactivity, biological activity, and toxicity. Chromatographic studies have been conducted to separate and analyze positional isomers of related compounds, which is crucial for ensuring the purity and quality of the final product, especially in pharmaceutical applications . Additionally, the introduction of fluorine atoms into molecules has been shown to affect their liquid crystalline properties, which could be relevant for materials science applications .

Applications De Recherche Scientifique

Synthesis and Material Development

3-Fluoro-4-methylphenylacetonitrile has been successfully synthesized using ortho-toluidine through a series of chemical reactions, proving its practical importance in the development and production of new pesticides. This synthesis is controlled, with a productivity rate of 48%, highlighting its potential for industrial-scale production (Min, 2006).

Electronic and Structural Characterization

The compound 3-Fluoro-4-methylphenylacetonitrile is part of a class of molecules that have been extensively studied for their energetic, electronic, and structural properties. Detailed studies have provided insights into the thermodynamic properties, electronic effects, and UV-vis spectroscopy characteristics of such molecules, which are crucial for understanding their reactivity and stability in various applications (Ribeiro da Silva et al., 2012).

Fluorination Techniques and Derivatives

Techniques for fluorination and the creation of fluorine-containing derivatives have been explored, demonstrating the versatility of 3-Fluoro-4-methylphenylacetonitrile in chemical synthesis. These techniques are essential for creating compounds with modified properties, such as increased stability or altered reactivity, which can be beneficial in various scientific and industrial applications (Vera-Ayoso et al., 2004).

Safety And Hazards

The compound is associated with the GHS06 pictogram, indicating that it is toxic . The hazard statements H301+H311+H331 suggest that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P311) .

Propriétés

IUPAC Name |

2-(3-fluoro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPIJOIPFIRHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379133 | |

| Record name | 3-Fluoro-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylphenylacetonitrile | |

CAS RN |

261951-73-9 | |

| Record name | 3-Fluoro-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)